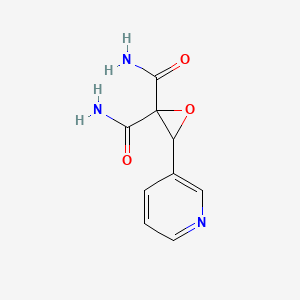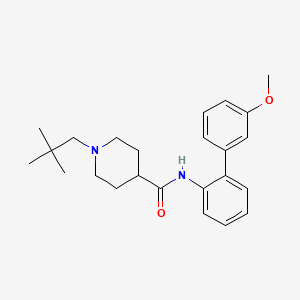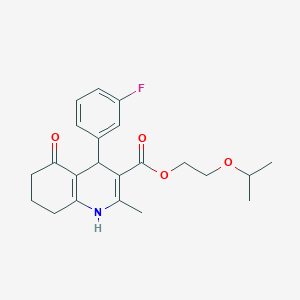
3-(3-pyridinyl)-2,2-oxiranedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-pyridinyl)-2,2-oxiranedicarboxamide, also known as POCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. POCA is a member of the oxirane family and has a unique structure that makes it a promising candidate for drug development.
Scientific Research Applications
3-(3-pyridinyl)-2,2-oxiranedicarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing cell death in cancer cells. Additionally, this compound has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(3-pyridinyl)-2,2-oxiranedicarboxamide is not fully understood. However, it is believed to act by inducing oxidative stress in cells, leading to cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in DNA replication, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-pyridinyl)-2,2-oxiranedicarboxamide in lab experiments is its potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation is that this compound is not very water-soluble, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-(3-pyridinyl)-2,2-oxiranedicarboxamide. One area of interest is its potential as an antimicrobial agent. Further studies are needed to determine its effectiveness against a wider range of bacteria and fungi. Additionally, research on the mechanism of action of this compound could lead to the development of more targeted therapies for cancer. Finally, the development of more water-soluble forms of this compound could expand its potential applications in research.
In conclusion, this compound is a promising compound with potential therapeutic applications in the fields of cancer treatment and antimicrobial agents. Further research is needed to fully understand its mechanism of action and to explore its potential in these areas.
Synthesis Methods
3-(3-pyridinyl)-2,2-oxiranedicarboxamide can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxylic acid with oxalyl chloride to form 3-pyridinyl-2-oxoacetyl chloride. This intermediate is then reacted with ethylene diamine to form this compound.
properties
IUPAC Name |
3-pyridin-3-yloxirane-2,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-7(13)9(8(11)14)6(15-9)5-2-1-3-12-4-5/h1-4,6H,(H2,10,13)(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBXKUKQPTVARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C(O2)(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5016470.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5016473.png)

![4-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5016489.png)
![2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5016494.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[3-(methylthio)propanoyl]-3-piperidinol](/img/structure/B5016514.png)
![ethyl 7a-(4-ethylphenyl)-2,7-dioxo-7,7a-dihydronaphtho[2,3-b]oxirene-1a(2H)-carboxylate](/img/structure/B5016520.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5016536.png)
![2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5016549.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5016562.png)
![3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone](/img/structure/B5016568.png)
![3-phenyl-2-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B5016569.png)